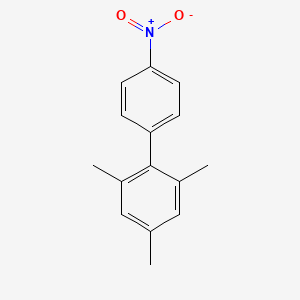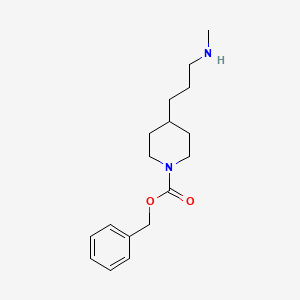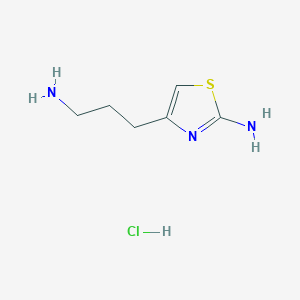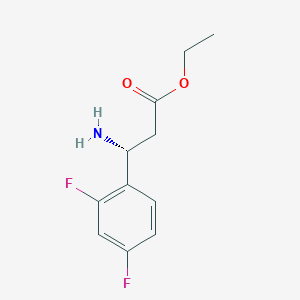
2,4,6-Trimethyl-4'-nitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with three methyl groups at the 2, 4, and 6 positions and a nitro group at the 4’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the nitration of 2,4,6-trimethyl-1,1’-biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 2,4,6-trimethylphenylboronic acid is coupled with 4-nitrobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
Industrial production of 2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,4,6-Trimethyl-4’-amino-1,1’-biphenyl.
Substitution: Various halogenated or nitrated derivatives.
Oxidation: 2,4,6-Trimethyl-4’-carboxy-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the electron-donating methyl groups influence the reactivity of the biphenyl core, directing electrophilic attack to specific positions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1,1’-biphenyl: Lacks the methyl groups, resulting in different electronic properties and reactivity.
2,4,6-Trimethyl-4’-amino-1,1’-biphenyl: The amino group provides different chemical behavior compared to the nitro group.
Uniqueness
2,4,6-Trimethyl-4’-nitro-1,1’-biphenyl is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group, which creates a distinct electronic environment and reactivity profile. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(7-5-13)16(17)18/h4-9H,1-3H3 |
Clave InChI |
HPUGSEVZDVNPQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B11729215.png)

![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729227.png)
![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)



![1-(butan-2-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729283.png)
![1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729290.png)
![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11729298.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729299.png)
